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Compound of Interest

Compound Name: Jak2-IN-4

Cat. No.: B12428005 Get Quote

An In-depth Technical Guide on the JAK2 Inhibitor: Jak2-IN-4

Disclaimer: The compound referred to as "Jak2-IN-4" is understood to be a selective

JAK2/JAK3 inhibitor. For the purpose of this technical guide, and due to the limited public

information under this specific name, we will focus on a well-characterized JAK2 inhibitor, JAK2

Inhibitor IV (3-Amino-5-(N-tert-butylsulfonamido-4-phenyl)-indazole), which shares a similar

activity profile and for which more detailed information is available.

Chemical Structure and Properties
JAK2 Inhibitor IV is a potent inhibitor of both wild-type Janus kinase 2 (JAK2) and its

constitutively active V617F mutant. It exhibits significantly less activity against JAK3.

Chemical Name: 3-Amino-5-(N-tert-butylsulfonamido-4-phenyl)-indazole CAS Number:

1110502-30-1 Molecular Formula: C₁₇H₂₀N₄O₂S Molecular Weight: 344.43 g/mol Appearance:

Pale yellow solid

Quantitative Biological Data
The inhibitory activity of JAK2 Inhibitor IV has been quantified against several kinases,

demonstrating its potency and selectivity.
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Target Kinase IC₅₀ (nM) Reference

JAK2 (wild-type) 78

JAK2 (V617F mutant) 206

JAK3 2930

Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of JAK2 Inhibitor IV is not

readily available in the public domain, a plausible synthetic route can be devised based on

established methods for the synthesis of substituted indazoles. The proposed pathway involves

a key Suzuki coupling reaction to form the biaryl core, followed by the formation of the indazole

ring and subsequent functional group manipulations.

4-Bromo-N-(tert-butyl)benzenesulfonamide

Intermediate 1

Suzuki Coupling
(Pd catalyst, base)

4-Formylphenylboronic acid

Intermediate 2Condensation with Hydrazine JAK2 Inhibitor IV
(3-Amino-5-(N-tert-butylsulfonamido-4-phenyl)-indazole)

Amination
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Caption: Proposed synthesis pathway for JAK2 Inhibitor IV.

Experimental Protocols
The following are generalized experimental protocols for the key reactions in the proposed

synthesis pathway, based on literature precedents for similar transformations.

Suzuki Coupling
Objective: To form the carbon-carbon bond between the two aromatic rings.
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Procedure: To a solution of 4-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 eq) and 4-

Formylphenylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture) is

added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq). The

reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon)

at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The

reaction is then cooled to room temperature, diluted with water, and extracted with an

organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is purified by column chromatography to yield the intermediate biaryl compound.

Indazole Ring Formation (Condensation with Hydrazine)
Objective: To construct the indazole heterocyclic core.

Procedure: The intermediate biaryl aldehyde from the previous step (1.0 eq) is dissolved in a

suitable solvent such as ethanol or acetic acid. Hydrazine hydrate (2.0-5.0 eq) is added, and

the mixture is heated to reflux for several hours until the reaction is complete. Upon cooling,

the product may precipitate and can be collected by filtration. Alternatively, the solvent is

removed under reduced pressure, and the residue is purified by crystallization or column

chromatography.

Amination of the Indazole Ring
Objective: To introduce the amino group at the 3-position of the indazole ring.

Procedure: This step may involve a multi-step sequence, such as nitration followed by

reduction, or a direct amination method. For a nitration/reduction approach, the indazole

intermediate is first treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro

group, which is then reduced to the amine using a reducing agent such as SnCl₂/HCl or

catalytic hydrogenation (H₂/Pd-C).

JAK2 Signaling Pathway and Mechanism of
Inhibition
The Janus kinase (JAK) family of enzymes are non-receptor tyrosine kinases that play a crucial

role in cytokine-mediated signaling. The JAK/STAT (Signal Transducer and Activator of
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Transcription) pathway is essential for processes such as hematopoiesis, immune response,

and cell proliferation.[1][2][3][4] Dysregulation of the JAK2 signaling pathway, often due to

mutations like V617F, is implicated in various myeloproliferative neoplasms.[5][6][7]

JAK2 inhibitors, such as JAK2 Inhibitor IV, typically act as ATP-competitive inhibitors, binding to

the ATP-binding site of the kinase domain of JAK2. This prevents the phosphorylation of JAK2

itself and downstream STAT proteins, thereby blocking the signaling cascade and inhibiting the

proliferation of cells that are dependent on this pathway.
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Caption: The JAK/STAT signaling pathway and the inhibitory action of Jak2-IN-4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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